molecular formula C15H15BrN2O2 B5591854 1-(5-bromofuran-2-carbonyl)-4-phenylpiperazine

1-(5-bromofuran-2-carbonyl)-4-phenylpiperazine

Cat. No.: B5591854
M. Wt: 335.20 g/mol
InChI Key: LWMQRMYBBRTQCI-UHFFFAOYSA-N
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Description

1-(5-bromofuran-2-carbonyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazines. This compound features a brominated furan ring attached to a piperazine ring, which is further substituted with a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Safety and Hazards

The compound has a hazard classification of Acute Tox. 4 Oral . The safety information pictograms indicate a warning (GHS07) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromofuran-2-carbonyl)-4-phenylpiperazine typically involves the reaction of 5-bromofuran-2-carboxylic acid with 4-phenylpiperazine. The reaction is often catalyzed by coupling agents such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . This method yields the desired compound with high purity and percentage yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromofuran-2-carbonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The brominated furan ring can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Furanones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(5-bromofuran-2-carbonyl)-4-phenylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-bromofuran-2-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that similar compounds can bind to cyclooxygenase-2 (COX-2) protein through hydrogen bonding, electrostatic interaction, and hydrophobic interaction . These interactions can inhibit the activity of COX-2, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-bromofuran-2-carbonyl)-4-(4-fluorophenyl)piperazine: Similar structure but with a fluorine atom on the phenyl ring.

    1-(5-bromofuran-2-carbonyl)-4-(thiophen-3-ylmethyl)piperazine: Contains a thiophene ring instead of a phenyl ring.

Uniqueness

1-(5-bromofuran-2-carbonyl)-4-phenylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the brominated furan ring and the phenyl group contributes to its potential pharmacological activities and makes it a valuable compound for further research.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c16-14-7-6-13(20-14)15(19)18-10-8-17(9-11-18)12-4-2-1-3-5-12/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMQRMYBBRTQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Phenylpiperazine (1.3 ml, 8.51 mmol) is added to a mixture of 5-bromofuran-2-carbonyl chloride (1.5 g, 7.16 mmol), piperidinomethylpolystyrene (2.2 g, 3.5 mmol/g, 7.7 mmol) in anhydrous dichloromethane (30 mL) and stirred for 2.5 hr. The reaction mixture is diluted with dichloromethane and filtered through silica gel. The filtrate is concentrated to afford (5-bromo-furan-2-yl)-(4-phenyl-piperazin-1-yl)-methanone as a white solid (1.85 g, 77% yield); MS: m/e=336 (M+H). 1H-NMR (CDCl3, δ ppm) 7.03 (m, 6H); 6.45 (d, 1H); 3.96 (s, 4H); 3.28 (m, 4H).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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